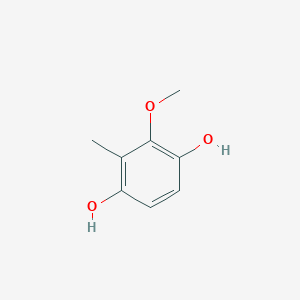
2-Methoxy-3-methylbenzene-1,4-diol
描述
It is derived from the guaiacum tree and is commonly used in the pharmaceutical and chemical industries. This compound is known for its applications as a flavoring agent, a fragrance, and a starting material for the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Methoxy-3-methylbenzene-1,4-diol can be synthesized through various methods. One common synthetic route involves the methylation of catechol (benzene-1,2-diol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, this compound is often produced through the methylation of catechol using methanol and a catalyst such as sulfuric acid. This method is preferred due to its cost-effectiveness and scalability .
化学反应分析
Types of Reactions
2-Methoxy-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxy-1,4-benzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methoxy-3-methylcyclohexane-1,4-diol using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and hydroxyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 2-Methoxy-1,4-benzoquinone.
Reduction: 2-Methoxy-3-methylcyclohexane-1,4-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-Methoxy-3-methylbenzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other chemicals and in asymmetric reactions with styrenyl systems to yield compounds with high enantiomeric purity.
Biology: The compound is studied for its antioxidant properties and its role in various biochemical pathways.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.
Industry: It is utilized in the production of fragrances, flavoring agents, and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 2-Methoxy-3-methylbenzene-1,4-diol involves its interaction with various molecular targets and pathways:
Oxidative Stress: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in oxidative pathways, thereby modulating biochemical reactions.
Signal Transduction: It may influence signal transduction pathways by interacting with specific receptors and proteins.
相似化合物的比较
2-Methoxy-3-methylbenzene-1,4-diol can be compared with other similar compounds such as:
3-Methylcatechol (3-methylbenzene-1,2-diol): Similar in structure but differs in the position of the hydroxyl groups.
4-Methylcatechol (4-methylbenzene-1,2-diol): Another isomer with different hydroxyl group positions.
Orcinol (5-methylbenzene-1,3-diol): Differing in both the position of the hydroxyl groups and the methyl group.
Guaiacol (2-methoxyphenol): Similar in having a methoxy group but lacks the additional hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .
属性
IUPAC Name |
2-methoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCXHMBJHCRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396404 | |
| Record name | 2-methoxy-3-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-80-1 | |
| Record name | 2-methoxy-3-methylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-3-METHYL-1,4-BENZENEDIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


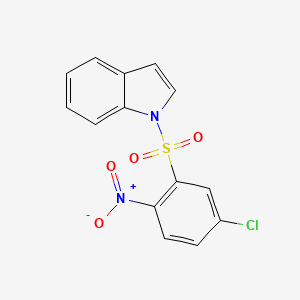
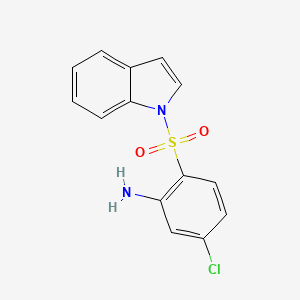
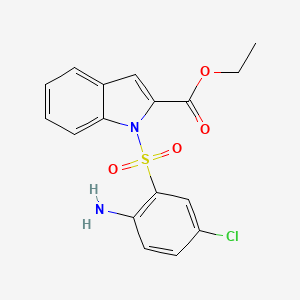
![2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL](/img/structure/B3367345.png)
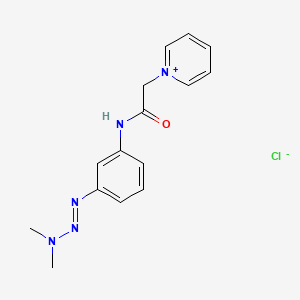
![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)
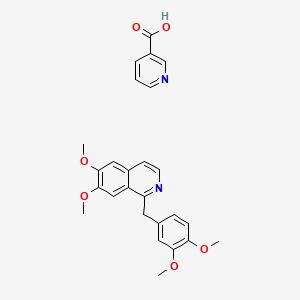
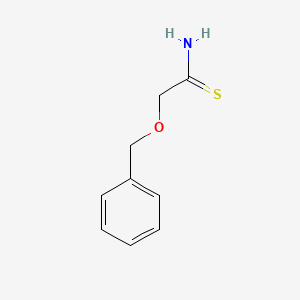
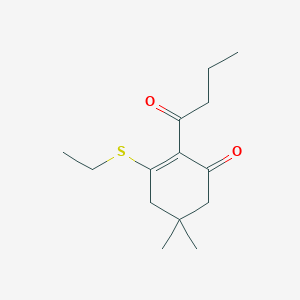
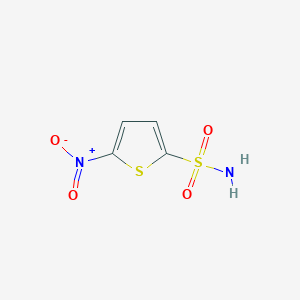
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)



